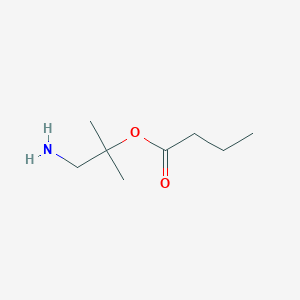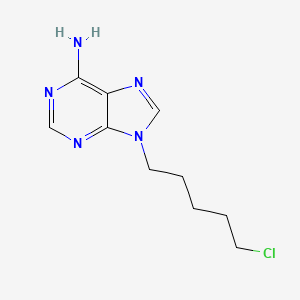
9-(5-Chloropentyl)-9h-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(5-Chloropentyl)-9h-purin-6-amine is a synthetic compound that belongs to the class of synthetic cannabinoids. These compounds are designed to mimic the effects of naturally occurring cannabinoids found in cannabis. The compound is known for its potent activity on cannabinoid receptors, making it a subject of interest in both scientific research and forensic studies .
Méthodes De Préparation
The synthesis of 9-(5-Chloropentyl)-9h-purin-6-amine typically involves the reaction of purine derivatives with 5-chloropentyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
9-(5-Chloropentyl)-9h-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
9-(5-Chloropentyl)-9h-purin-6-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 9-(5-Chloropentyl)-9h-purin-6-amine involves its binding to cannabinoid receptors, primarily CB1 and CB2 receptors. Upon binding, the compound activates these receptors, leading to the inhibition of adenylyl cyclase, decreased opening of N-type calcium channels, and activation of G protein-gated inwardly rectifying potassium channels. This results in the modulation of neurotransmitter release and neuronal activity, contributing to its psychoactive effects .
Comparaison Avec Des Composés Similaires
9-(5-Chloropentyl)-9h-purin-6-amine is compared with other synthetic cannabinoids such as:
AM-2201: Contains a fluorine atom instead of chlorine, affecting its potency and metabolic stability.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and pharmacological properties.
Propriétés
Numéro CAS |
53359-09-4 |
|---|---|
Formule moléculaire |
C10H14ClN5 |
Poids moléculaire |
239.70 g/mol |
Nom IUPAC |
9-(5-chloropentyl)purin-6-amine |
InChI |
InChI=1S/C10H14ClN5/c11-4-2-1-3-5-16-7-15-8-9(12)13-6-14-10(8)16/h6-7H,1-5H2,(H2,12,13,14) |
Clé InChI |
MSBGAODKNZOTFY-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)CCCCCCl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


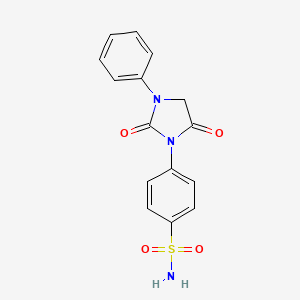
![4,6-Dibromobenzo[c]isothiazole](/img/structure/B12935359.png)
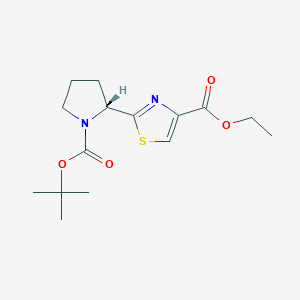
![Acetic acid, [(5-methoxy-2-phenyl-1H-indol-3-yl)thio]-](/img/structure/B12935368.png)
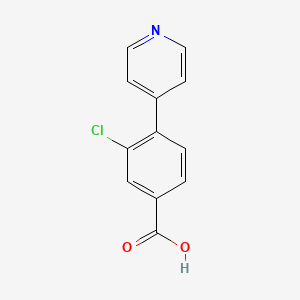
![2-Methyloctahydro-2H-pyrido[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B12935376.png)
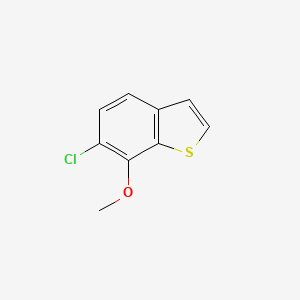
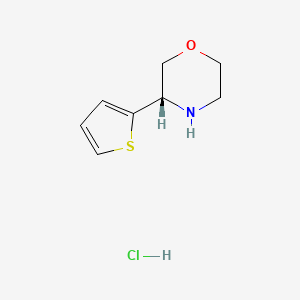
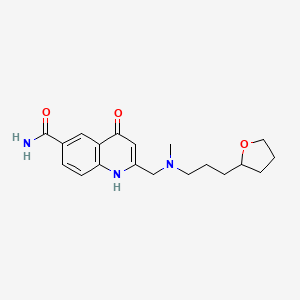

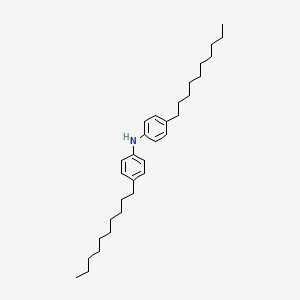
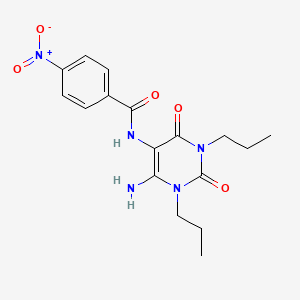
![2-Ethyl-7-(methylsulfanyl)-5H-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazin-5-one](/img/structure/B12935422.png)
